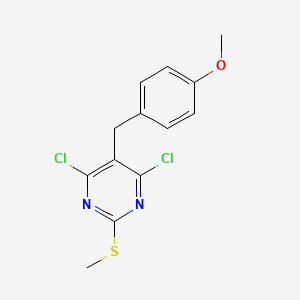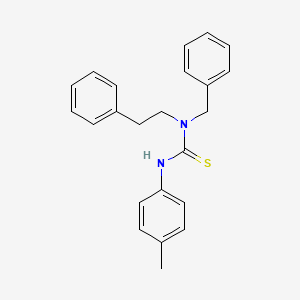![molecular formula C24H22N2O3 B11625176 2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11625176.png)
2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, which is known for its biological activity, and an acetamide group, which can influence its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid under basic conditions.
Synthesis of 5-methyl-1,3-benzoxazole: This can be synthesized from 2-aminophenol and acetic anhydride.
Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with 5-methyl-1,3-benzoxazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4
特性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-17-8-10-20(11-9-17)28-15-23(27)25-19-6-4-5-18(14-19)24-26-21-13-16(2)7-12-22(21)29-24/h4-14H,3,15H2,1-2H3,(H,25,27) |
InChIキー |
RGZXUPMZUJTKQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11625093.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11625094.png)
![Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11625095.png)

![(5Z)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11625108.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625120.png)

![Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11625132.png)
![Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11625140.png)

![Ethyl 4-{[(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11625146.png)
![Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625164.png)
![ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11625165.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625172.png)
